molecular formula C12H3Br7 B1202427 1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo- CAS No. 79682-25-0

1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo-

Cat. No. B1202427
CAS RN: 79682-25-0
M. Wt: 706.5 g/mol
InChI Key: RKSHLITXOOZMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo-, also known as 1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo-, is a useful research compound. Its molecular formula is C12H3Br7 and its molecular weight is 706.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7/c13-5-2-1-4(3-6(5)14)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSHLITXOOZMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074754
Record name 1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo-

CAS RN

79682-25-0
Record name 2,3,3',4,4'5,6-Heptabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079682250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3,3',4,4',5,6-heptabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5,6-HEPTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9UZA0PF5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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